molecular formula C12H13NO5 B144114 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 128781-07-7

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No. B144114
M. Wt: 251.23 g/mol
InChI Key: JZMUJQGIASARGH-UHFFFAOYSA-N
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Patent
US07135473B2

Procedure details

Methyl 5,6,7-trimethoxyindole-2-carboxylate (700 mg) was dissolved in methanol (13 mL), potassium hydroxide powder (450 mg) was added to the solution, and the mixture was stirred for 3 hours under reflux. After allowing the reaction mixture to cool, it was concentrated under reduced pressure, and water was added to the residue. The resultant water layer was washed with ether and then neutralized with diluted hydrochloric acid. Crystals deposited were collected by filtration and dried to obtain the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[NH:8][C:7]([C:16]([O:18]C)=[O:17])=[CH:6]2.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[NH:8][C:7]([C:16]([OH:18])=[O:17])=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
COC=1C=C2C=C(NC2=C(C1OC)OC)C(=O)OC
Name
Quantity
13 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The resultant water layer was washed with ether
FILTRATION
Type
FILTRATION
Details
Crystals deposited were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=C(C1OC)OC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.